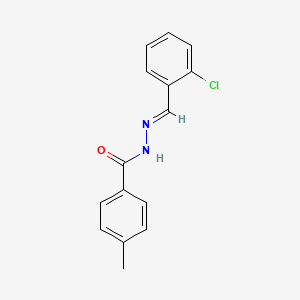
N'-(2-chlorobenzylidene)-4-methylbenzohydrazide
描述
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)– This compound is synthesized through the condensation reaction between hydrazides and carbonyl-containing compounds
准备方法
Synthetic Routes and Reaction Conditions
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide can be synthesized by reacting 2-chlorobenzaldehyde with 4-methylbenzohydrazide in the presence of a suitable solvent such as methanol. The reaction is typically carried out at room temperature with constant stirring for about 30 minutes. The resulting solution is then allowed to stand in air for a few days to form colorless block-shaped crystals suitable for X-ray diffraction analysis .
Industrial Production Methods
The industrial production of N’-(2-chlorobenzylidene)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the preparation of a malononitrile suspension, followed by the addition of 2-chlorobenzaldehyde under controlled temperature conditions to ensure the reaction mixture remains below 50°C. The product is then filtered and dried under vacuum .
化学反应分析
Types of Reactions
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenoalkanes, acyl chlorides, and acid anhydrides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
作用机制
The mechanism of action of N’-(2-chlorobenzylidene)-4-methylbenzohydrazide involves its interaction with biological membranes and proteins. The compound exhibits its effects by targeting specific molecular pathways, leading to the inhibition of microbial growth and tumor cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as cell proliferation, adhesion, and migration .
相似化合物的比较
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide can be compared with other similar compounds such as:
2-cyano-N’-(2-chlorobenzylidene)acetohydrazide: Similar in structure but contains a cyano group instead of a methyl group.
2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide: Contains a dimethylamino group instead of a methyl group.
(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline: Contains a bromo group instead of a methyl group.
These compounds share similar chemical properties and applications but differ in their specific functional groups, which can influence their reactivity and biological activity.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)15(19)18-17-10-13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVPNMMKMGPOB-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


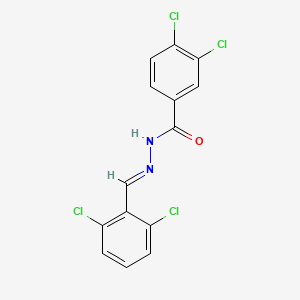
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B3847612.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3847627.png)

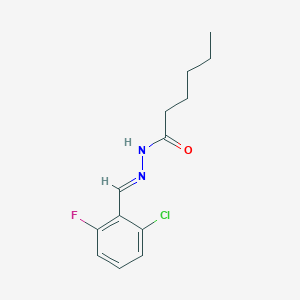
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide](/img/structure/B3847637.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide](/img/structure/B3847641.png)
![4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847647.png)
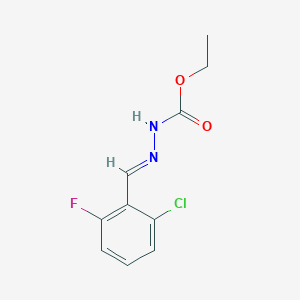
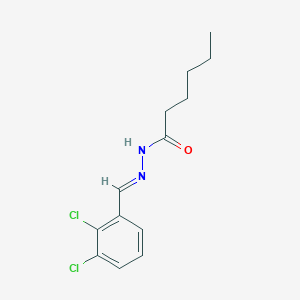

![3,4-dichloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide](/img/structure/B3847710.png)
![4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847716.png)
